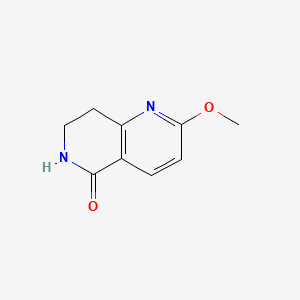

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one

Description

Properties

IUPAC Name |

2-methoxy-7,8-dihydro-6H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-8-3-2-6-7(11-8)4-5-10-9(6)12/h2-3H,4-5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDDNWLSWDLLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one is a compound of significant interest within the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

- Molecular Formula : CHNO

- Molecular Weight : 178.19 g/mol

- IUPAC Name : 2-methoxy-7,8-dihydro-6H-1,6-naphthyridin-5-one

- CAS Number : 1228600-91-6

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various methods have been documented, including the use of catalysts like iodine and m-NOPhSONa to enhance yields during the cyclization process .

Anticholinesterase Activity

Recent studies have indicated that naphthyridine derivatives exhibit significant anticholinesterase activity. In particular, compounds structurally related to this compound have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's .

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| This compound | TBD |

| Related Naphthyridine Derivative | 4.5 |

Anticancer Properties

The compound has also been evaluated for its anticancer properties. A study demonstrated that certain naphthyridine derivatives could induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting necrosis in tumor cells. For instance, compounds similar in structure to this compound showed IC50 values ranging from 10 to 20 µg/mL against various cancer cell lines .

Anti-inflammatory Effects

In addition to its neuroprotective and anticancer properties, naphthyridine derivatives have been reported to possess anti-inflammatory effects. These compounds inhibit nitric oxide production in macrophage cell lines, indicating potential for treating inflammatory diseases .

Case Studies

-

Neuroprotective Effects :

A study explored the neuroprotective effects of naphthyridine derivatives in a rat model of Alzheimer's disease. The administration of these compounds resulted in improved cognitive function and reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β . -

Antitumor Activity :

Research involving the treatment of human breast cancer cell lines with naphthyridine derivatives showed significant inhibition of cell proliferation and induction of apoptosis. The study reported that the most active derivative had an IC50 value of approximately 15 µg/mL against MDA-MB-231 cells . -

Inflammation Model :

In a murine model of colitis, treatment with naphthyridine derivatives led to a marked decrease in inflammatory markers and improved histological scores compared to controls .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Naphthyridinone Core

The 1,6-naphthyridin-5(6H)-one scaffold is highly tunable. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Naphthyridinone Derivatives

Yield Comparison :

Physicochemical and Spectroscopic Data

Table 2: Spectroscopic and HRMS Data

Q & A

Q. Q: What are the primary synthetic routes for 2-Methoxy-7,8-dihydro-1,6-naphthyridin-5(6H)-one in academic research?

A: The compound is commonly synthesized via nucleophilic substitution reactions. For example, starting from 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one, substitution with methoxy groups under basic conditions (e.g., sodium hydroxide) in the presence of methanol or other alcohols yields the methoxy derivative . Alternative methods include cyclization of intermediates like 2-methyl-3-pyridinecarboxylic acid with nitriles under strongly basic conditions (e.g., Et₂NNa/THF) to form the naphthyridinone core .

Structural Characterization

Q. Q: Which analytical techniques are critical for confirming the structure of this compound?

A: Key techniques include:

- ¹H NMR : To confirm substitution patterns and hydrogen environments.

- IR Spectroscopy : For identifying carbonyl (C=O) and methoxy (C-O) functional groups.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Additional characterization may involve X-ray crystallography for unambiguous structural determination, though this is not explicitly detailed in the provided evidence.

Advanced Synthesis: Addressing Low Yields

Q. Q: How can researchers optimize low yields in substitution reactions for naphthyridinone derivatives?

A: Yield optimization often involves:

- Reagent Selection : Using high-purity alcohols and adjusting reaction temperatures (e.g., reflux vs. controlled heating) .

- Catalyst Screening : Exploring phase-transfer catalysts or Lewis acids to enhance reactivity.

- Reaction Time : Extended reaction times (e.g., 48 hours) may improve conversion, as seen in cyclization reactions .

Handling Synthetic Contradictions

Q. Q: How should researchers address inconsistent outcomes in halogenation reactions of naphthyridinones?

A: Contradictions arise from reagent specificity. For example, phosphoryl chloride (POCl₃) alone may yield mono-chlorinated products, while phosphorus pentachloride (PCl₅) with POCl₃ can produce di-chlorinated derivatives or regioisomers. Systematic screening of halogenating agents, stoichiometry, and reaction conditions (e.g., sealed vs. open systems) is critical .

Biological Activity Evaluation

Q. Q: What methodologies are used to assess the PDE4 inhibitory activity of naphthyridinone derivatives?

A: Standard protocols include:

- Enzymatic Assays : Measuring inhibition of PDE4 enzyme activity using fluorescent or radiometric substrates.

- Cell-Based Models : Evaluating cAMP modulation in immune cells (e.g., monocytes) to confirm functional activity .

Structure-activity relationship (SAR) studies often guide iterative optimization of substituents for potency and selectivity.

Advanced Techniques: Continuous Flow Synthesis

Q. Q: What are the advantages of continuous flow photocyclization for synthesizing naphthyridinone analogs?

A: This method offers:

- Efficiency : Single-step reactions with reduced reaction times compared to batch processes.

- Scalability : Improved control over light exposure and temperature, enabling gram-scale synthesis.

- Atom Economy : Minimizes by-products, as demonstrated in the synthesis of benzo[h]-1,6-naphthyridin-5(6H)-ones .

Structure-Activity Relationship (SAR) Studies

Q. Q: How do researchers leverage molecular docking to design naphthyridinone-based inhibitors?

A: Molecular docking integrates:

- Target Protein Analysis : Identifying solvent-exposed regions or binding pockets (e.g., PDE4 catalytic sites).

- Ligand Optimization : Modifying substituents (e.g., methoxy groups) to enhance hydrophobic interactions or hydrogen bonding.

Case studies include the design of dibenzo[b,h][1,6]naphthyridinecarboxamides as topoisomerase inhibitors .

Addressing In Vitro-In Vivo Discrepancies

Q. Q: What strategies mitigate discrepancies between in vitro potency and in vivo efficacy of naphthyridinone derivatives?

A: Strategies include:

- Pharmacokinetic Profiling : Assessing metabolic stability (e.g., cytochrome P450 assays) and bioavailability.

- Prodrug Design : Introducing hydrolyzable groups (e.g., esters) to improve solubility and absorption.

- Toxicology Screening : Evaluating off-target effects in relevant animal models .

Derivative Synthesis for Solubility Enhancement

Q. Q: How can researchers modify this compound to improve aqueous solubility?

A: Common modifications include:

- Polar Substituents : Introducing hydroxyl or amino groups at non-critical positions.

- Salt Formation : Preparing hydrochloride or mesylate salts to enhance dissolution.

- PEGylation : Attaching polyethylene glycol (PEG) chains to the core structure .

Scale-Up Challenges

Q. Q: What are critical considerations when scaling up naphthyridinone synthesis from milligram to gram quantities?

A: Key factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.